2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole
Description
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-5-4-6-7(9-5)2-3-8-6/h4,8H,2-3H2,1H3 |
InChI Key |
BVQBGPBFXWGHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)CCN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Thieno[3,2-b]pyrrole Derivatives
The preparation of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole typically starts from substituted thiophene or pyrrole precursors, followed by ring fusion and functional group transformations. Key synthetic steps include alkylation, cyclization, and functional group interconversions such as esterification and hydrolysis.
Alkylation and Cyclization Routes
One of the primary methods involves alkylation of 4H-thieno[3,2-b]pyrrole-5-carboxylates with alkylating agents to introduce the methyl group at the 2-position. The alkylation is usually followed by intramolecular cyclization to form the fused bicyclic system.
- Initial alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates are synthesized and then subjected to alkylation with methylating agents under controlled conditions.
- The carboxylate group can be transformed into other reactive functionalities to facilitate further reactions such as electrophilic substitutions and amide bond formation.
Ester Hydrolysis and Carboxylic Acid Formation
Following alkylation, ester hydrolysis is employed to convert methyl esters into carboxylic acids, which serve as key intermediates for further derivatization.
- Hydrolysis is typically performed using aqueous sodium hydroxide (NaOH) under reflux conditions for 1.5 to 4 hours.
- The resulting 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is isolated by acidification and recrystallization.
- Yields of this step range from 66% to 80%, with characteristic spectroscopic features such as NH absorption bands at 3373-3190 cm^-1 and carbonyl stretches at 1630-1640 cm^-1 in IR spectra.
Formylation via Vilsmeier-Haack Reaction
The carboxylic acid intermediates can be further transformed by formylation at specific positions on the thieno[3,2-b]pyrrole ring.
- The Vilsmeier-Haack reaction is employed to introduce formyl groups preferentially at the 2-position.
- When the 2-position is occupied (e.g., by a methyl group), formylation occurs at the 5- or 4-position.
- This reaction is accomplished by decarboxylation of the acid with trifluoroacetic acid, followed by in situ formylation using triethyl orthoformate.
Parallel Solution-Phase Synthesis and Library Construction
Recent advances have enabled the parallel solution-phase synthesis of diverse libraries of 4H-thieno[3,2-b]pyrrole derivatives, including 2-methyl analogs.
- Starting from alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, various alkylation, electrophilic substitution, and intramolecular cyclization reactions are performed in parallel to generate compound libraries.
- This approach allows rapid synthesis and purification of high-purity derivatives for screening and further functionalization.
Catalytic Methods for Large-Scale Synthesis
Optimized catalytic methods have been reported for large-scale synthesis of pyrrolo[3,2-b]pyrrole derivatives, which are structurally related to thieno[3,2-b]pyrroles.
- Iron salts, particularly iron(III) perchlorate hydrate, have been identified as efficient catalysts for the condensation reactions forming the pyrrolo[3,2-b]pyrrole core.
- Conditions typically involve stirring amines, aldehydes, and diacetyl in toluene/acetic acid mixtures at 50 °C, yielding the target heterocycles in moderate to good yields (6–69%).
- These methods enable the preparation of gram-scale quantities without loss of yield or purity and allow for incorporation of diverse substituents.
Summary Table of Key Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-b]pyrrole compounds .
Scientific Research Applications
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins . This inhibition can lead to changes in gene expression, which is a potential therapeutic mechanism in cancer treatment.
Comparison with Similar Compounds
Positional Isomers: Thieno[3,2-b]pyrrole vs. Thieno[2,3-b]pyrrole
The position of the thiophene-pyrrole fusion significantly impacts electronic and biological properties:
Key Insight : The [3,2-b] isomer exhibits stronger bioisosteric mimicry of tryptamine derivatives, while the [2,3-b] isomer is preferred in enzyme inhibition due to steric compatibility .
Substituent Effects: Methyl vs. Other Functional Groups
Substituents at positions 2, 4, or 5 modulate reactivity and applications:
Key Insight: Methyl groups at non-reactive positions (e.g., C4) improve thermal stability, while functional groups like aldehydes or amines expand pharmacological utility .
Heteroatom Replacement: Selenium vs. Sulfur
Replacing sulfur with selenium in the thiophene ring alters material properties:
| Compound Type | Heteroatom | Bandgap (eV) | OFET Performance |
|---|---|---|---|
| Thieno[3,2-b]pyrrole | S | ~2.8–3.1 | Moderate hole mobility (~0.1 cm²/V·s) |
| Seleno[3,2-b]pyrrole | Se | ~2.5–2.7 | Enhanced mobility (~0.3–0.5 cm²/V·s) |
Key Insight : Selenium analogues reduce bandgaps and improve charge transport, making them superior for organic electronics .
Saturation Levels: Dihydro vs. Fully Unsaturated Derivatives
Hydrogenation of the pyrrole ring affects conjugation and stability:
Key Insight : Saturated derivatives sacrifice π-conjugation but gain stability and solubility for analytical applications .
Pharmaceutical Relevance
- Bioisosteres of DMT: 6-Substituted thieno[3,2-b]pyrroles mimic tryptamine’s serotonin receptor binding, with potency influenced by substituent length and electronic effects .
- Antiviral Agents: Thieno[2,3-d]pyrimidine hybrids (e.g., samatasvir) demonstrate the versatility of thiophene-pyrrole scaffolds in drug design .
Materials Science
- OFETs: Selenophene-pyrrole hybrids show 3–5× higher charge mobility than sulfur analogues, critical for next-gen electronics .
- Synthesis Methods: Cyclizations using elemental sulfur (e.g., [4 + 1] annulation) enable scalable production of thienopyrrole intermediates .
Q & A
Q. What are the most reliable synthetic routes for 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole and its derivatives?
The synthesis of thienopyrrole derivatives typically involves multi-step reactions, including cyclization, functional group transformations, and purification. For example, ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is synthesized via sequential bromination and formylation steps under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates like 4H-thieno[3,2-b]pyrrole-5-carbaldehyde are often prepared via Vilsmeier-Haack formylation or nucleophilic substitution . Yield optimization requires precise stoichiometric ratios and purification via recrystallization or column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of thienopyrrole derivatives?
- NMR : Aromatic proton splitting patterns in -NMR differentiate substituent positions (e.g., methyl groups at C2 vs. C4). -NMR identifies carbonyl or electron-deficient carbons.
- IR : Stretching frequencies for C=O (1700–1750 cm) or C-Br (500–600 cm) confirm functional groups.
- MS : Fragmentation patterns (e.g., loss of COOEt or Br) help validate molecular ions and substituent placement .
Q. What are the common challenges in crystallizing thienopyrrole derivatives, and how are they addressed?
Low solubility in polar solvents and polymorphism are major issues. Strategies include:
- Using mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Seeding with pre-formed crystals.
- Temperature-gradient recrystallization.
For example, methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (mp 127–129°C) requires solvent optimization to avoid amorphous precipitates .
Advanced Research Questions
Q. How can electrophilic aromatic substitution (EAS) be leveraged to functionalize 4H-thieno[3,2-b]pyrrole?
The electron-rich thiophene ring in 4H-thieno[3,2-b]pyrrole undergoes regioselective EAS at the α-position. For example:
Q. What strategies resolve contradictions in biological activity data for thienopyrrole-based compounds?
- Structure-Activity Relationship (SAR) Studies : Compare methyl vs. halogen substituents on pyrrole/thiophene rings. For instance, bromine at C2 enhances binding to kinase targets but reduces solubility .
- Computational Modeling : Molecular docking (e.g., AutoDock) identifies steric clashes or electronic mismatches in protein-ligand interactions.
- Metabolic Stability Assays : Liver microsome studies clarify whether low activity stems from rapid degradation .
Q. How are thienopyrrole scaffolds applied in organic photovoltaics (OPVs) or perovskite solar cells?
Dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives act as donor materials in OPVs due to their planar π-conjugated systems and tunable HOMO/LUMO levels. For example:
Q. What methodological advancements address synthetic bottlenecks in scaling up thienopyrrole derivatives?
- Flow Chemistry : Continuous synthesis reduces reaction times and improves safety for hazardous steps (e.g., bromination).
- Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., from 12 hours to 30 minutes).
- Automated Purification : Combines flash chromatography with AI-driven solvent selection for high-throughput isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
